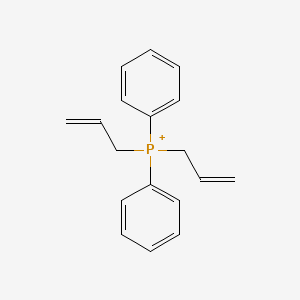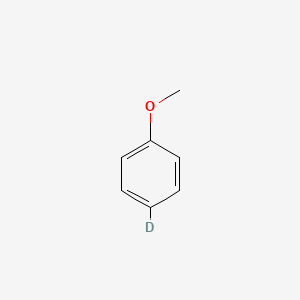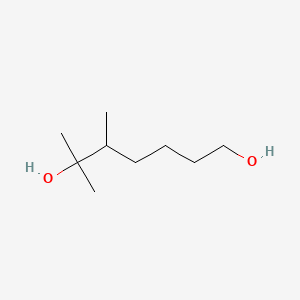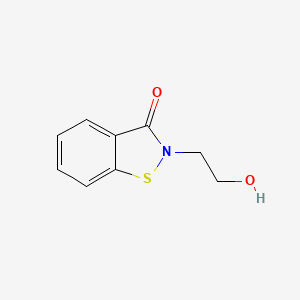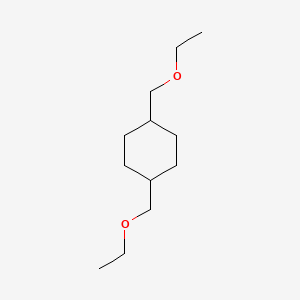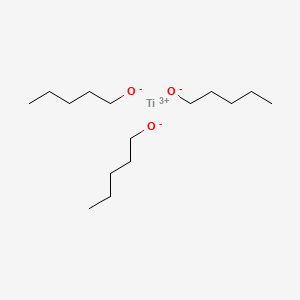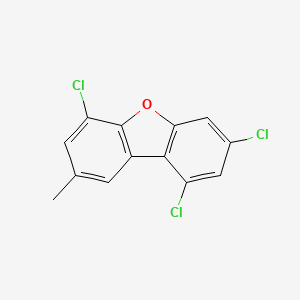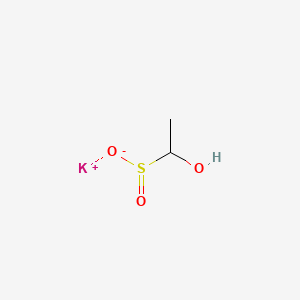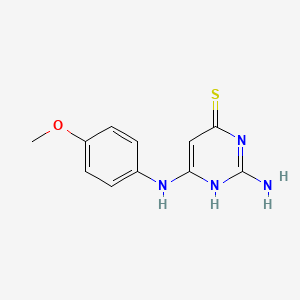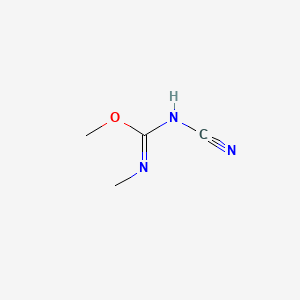
1-Cyano-2,3-dimethylisourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-2,3-dimethylisourea, also known as carbamimidic acid, N-cyano-N’-methyl-, methyl ester, is a chemical compound with the molecular formula C₄H₇N₃O and a molecular weight of 113.12 g/mol . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and technical products .
Méthodes De Préparation
The synthesis of 1-Cyano-2,3-dimethylisourea can be achieved through various methods. One common approach involves the reaction of different amines with methyl cyanoacetate without solvent at room temperature . Another method includes stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature . These methods are versatile and economical, making them suitable for industrial production.
Analyse Des Réactions Chimiques
1-Cyano-2,3-dimethylisourea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the formation of various substituted products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Condensation Reactions: The active hydrogen on C-2 allows for condensation reactions with bidentate reagents.
Common reagents used in these reactions include potassium hydroxide, carbon disulfide, and 1,2-dibromoethane . Major products formed from these reactions include cyanoacetamide derivatives and heterocyclic compounds .
Applications De Recherche Scientifique
1-Cyano-2,3-dimethylisourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the preparation of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of agrochemicals and technical products.
Mécanisme D'action
The mechanism of action of 1-Cyano-2,3-dimethylisourea involves its reactivity with nucleophiles and electrophiles. The compound’s cyano group (CN) and methyl ester group (COOCH₃) play crucial roles in its chemical behavior. The cyano group acts as an electrophile, while the methyl ester group can participate in nucleophilic substitution reactions . These interactions lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Cyano-2,3-dimethylisourea can be compared with other similar compounds, such as:
N-Cyanoacetamides: These compounds have similar reactivity and are used in the synthesis of heterocyclic compounds.
Cyanamides: These compounds also contain a cyano group and are used in various synthetic applications.
The uniqueness of this compound lies in its specific molecular structure, which allows for a wide range of chemical reactions and applications in different fields.
Propriétés
Numéro CAS |
94134-02-8 |
|---|---|
Formule moléculaire |
C4H7N3O |
Poids moléculaire |
113.12 g/mol |
Nom IUPAC |
methyl N-cyano-N'-methylcarbamimidate |
InChI |
InChI=1S/C4H7N3O/c1-6-4(8-2)7-3-5/h1-2H3,(H,6,7) |
Clé InChI |
CMIPWACBRYWGPN-UHFFFAOYSA-N |
SMILES canonique |
CN=C(NC#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


